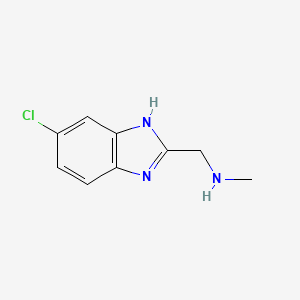
(5-Cloro-1H-benzoimidazol-2-ilmetil)-metil-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Aplicaciones Científicas De Investigación
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential antimicrobial and antiparasitic activities
Medicine: Explored for its anticancer and antiviral properties
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
One study has shown that the inhibition of voltage-gated h+ channels (hv1) can induce acidification of leukemic jurkat t cells, promoting cell death by apoptosis .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent amination . The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: For efficient heat and mass transfer
Purification steps: Including crystallization and recrystallization to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide
Reduction: Formation of the reduced amine derivative
Substitution: Formation of substituted benzimidazole derivatives
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-1H-benzimidazol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a methylamine group
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-carbamic acid benzyl ester: Contains a carbamic acid benzyl ester group instead of a methylamine group
Uniqueness
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives.
Propiedades
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLTGGMKFCUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424350 |
Source


|
| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175530-30-0 |
Source


|
| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


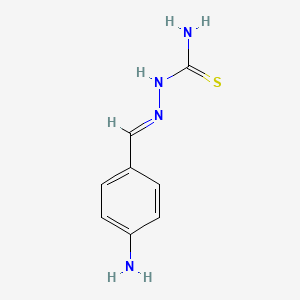
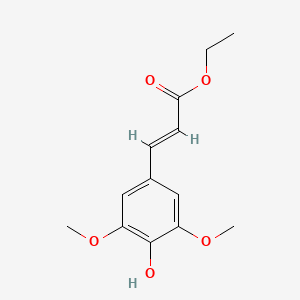
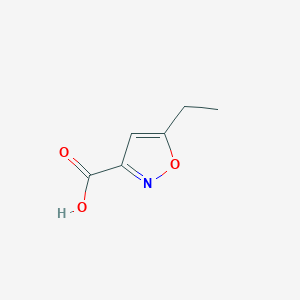
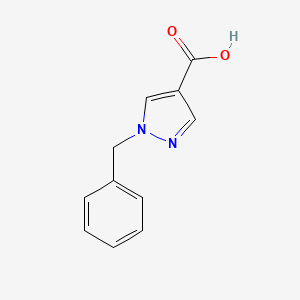

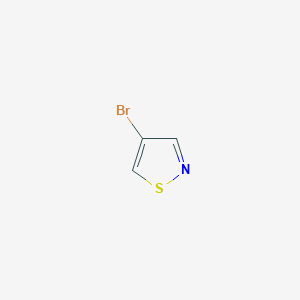
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

